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molecular formula C22H19ClN4O B8359481 [5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

Cat. No. B8359481
M. Wt: 390.9 g/mol
InChI Key: PBDNTIFKUNPLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130237

Procedure details

A solution of the preceding dinitro compound 14b (170 mg, 0.38 mmol) in THF (120 mL) was hydrogenated over PtO2 at 50 psi for 2 h. After removal of the catalyst, the solution was concentrated to a small volume under reduced pressure below 25° C. and diluted with iPr2O to give 15b (136 mg, 92%), mp >300° C. 1H NMR [(CD3)2SO] δ 11.23 (d, J=1.4 Hz, 1 H, NH), 8.07 (d, J=8.4 Hz, 1 H, H-6), 7.75 (d, J=8.2 Hz, 1 H, H-9), 7.70 (s, 1 H, H-4), 7.45 (t, J=7.5 Hz, 1 H, H-8), 7.27 (t, J=7.7 Hz, 1 H, H-7), 7.21 (d, J=8.6 Hz, 1 H, H-7'), 6.88 (d, J=1.8 Hz, 1 H, H-3'), 6.76 (d, J=1.8 Hz, 1 H, H-4'), 6.68 (dd, J=8.6, 2.1 Hz, 1 H, H-6'), 5.96 (s, 2 H, dihydroindole NH2), 4.70 (dd, J=10.9, 8.9 Hz, 1 H, H-2), 4.64 (br, s, 2 H, indole NH2), 4.49 (dd, J=11.0, 1.6 Hz, 1 H, H-2), 4.15-4.07 (m, 1 H, H-1), 3.97 (dd, J=11.0, 3.0 Hz, 1 H, CHHCl), 3.74 (dd, J=11.0, 8.0 Hz, 1 H, CHHCl).
[Compound]
Name
dinitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
14b
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[C:8]([N+:16]([O-])=O)=[CH:7][C:6]=2[N:5]([C:19]([C:21]2[NH:22][C:23]3[C:28]([CH:29]=2)=[CH:27][C:26]([N+:30]([O-])=O)=[CH:25][CH:24]=3)=[O:20])[CH2:4]1>C1COCC1.O=[Pt]=O>[NH2:16][C:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[C:11]2[CH:3]([CH2:2][Cl:1])[CH2:4][N:5]([C:19]([C:21]3[NH:22][C:23]4[C:28]([CH:29]=3)=[CH:27][C:26]([NH2:30])=[CH:25][CH:24]=4)=[O:20])[C:6]=2[CH:7]=1

Inputs

Step One
Name
dinitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
14b
Quantity
170 mg
Type
reactant
Smiles
ClCC1CN(C=2C=C(C3=C(C12)C=CC=C3)[N+](=O)[O-])C(=O)C=3NC1=CC=C(C=C1C3)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a small volume under reduced pressure below 25° C.
ADDITION
Type
ADDITION
Details
diluted with iPr2O

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=CC=C(C=C3C1)N)CCl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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